Technical Monograph: Methyl 2-(5-methyloxazol-2-yl)acetate
Technical Monograph: Methyl 2-(5-methyloxazol-2-yl)acetate
This guide details the chemical identity, synthesis, and application of Methyl 2-(5-methyloxazol-2-yl)acetate (CAS 808737-47-5), a specialized heterocyclic building block used in medicinal chemistry.
Executive Summary
Methyl 2-(5-methyloxazol-2-yl)acetate is a bifunctional heterocyclic synthon featuring a 1,3-oxazole core substituted at the 2-position with a methyl acetate moiety and at the 5-position with a methyl group. It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors (e.g., Carbonic Anhydrase, MAO-B) and antiviral agents. Its utility stems from the orthogonality of its functional groups: the ester allows for acyl diversification, while the oxazole ring acts as a stable, lipophilic bioisostere for amide or ester linkages.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Data |
| CAS Registry Number | 808737-47-5 |
| IUPAC Name | Methyl 2-(5-methyl-1,3-oxazol-2-yl)acetate |
| Molecular Formula | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol |
| SMILES | COC(=O)CC1=NC(C)=CO1 |
| Appearance | Off-white to pale yellow solid (low melting) |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water.[1][2][3][4][5] |
| pKa (Predicted) | ~1.5 (Oxazole N), ~18 (α-methylene C-H) |
| Storage | 2–8°C, Hygroscopic, Inert atmosphere (Ar/N₂) recommended. |
Synthetic Methodologies
The synthesis of 2,5-disubstituted oxazoles typically follows cyclocondensation strategies. For CAS 808737-47-5, the Hantzsch Oxazole Synthesis is the most scalable and atom-economical route.
Protocol A: Modified Hantzsch Cyclization
This method involves the condensation of an α-haloketone with a primary amide.
Reagents:
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Precursor A: Methyl malonamate (Methyl 3-amino-3-oxopropanoate)
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Precursor B: Chloroacetone (1-Chloro-2-propanone)
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Solvent: Toluene or Ethanol
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Catalyst: CaCO₃ or dilute acid (if not self-catalyzed)
Step-by-Step Workflow:
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Reactant Preparation: Dissolve Methyl malonamate (1.0 eq) in anhydrous toluene.
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Addition: Add Chloroacetone (1.1 eq) dropwise at room temperature.
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Cyclization: Heat the mixture to reflux (110°C) for 6–12 hours. The reaction proceeds via the nucleophilic attack of the amide oxygen on the alkyl chloride carbon (or nitrogen attack depending on pH), followed by cyclodehydration.
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Workup: Cool to RT. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).[5]
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Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield the target ester.
Protocol B: Robinson-Gabriel Synthesis (Alternative)
Suitable for generating the oxazole core from acyclic amino acid precursors.
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Acylation: React Aspartic acid β-methyl ester with acetic anhydride/pyridine to form the N-acetyl derivative.
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Cyclodehydration: Treat the N-acetyl intermediate with POCl₃ or Burgess reagent to effect cyclization to the oxazole.
Visualization: Synthesis Pathway
Caption: Hantzsch synthesis pathway coupling methyl malonamate and chloroacetone to form the oxazole core.
Reactivity Profile & Synthetic Utility
The chemical behavior of Methyl 2-(5-methyloxazol-2-yl)acetate is defined by three reactive centers: the ester, the α-methylene bridge, and the oxazole ring itself.
Ester Hydrolysis (Saponification)
The methyl ester is readily hydrolyzed to 2-(5-methyloxazol-2-yl)acetic acid using LiOH in THF/Water. This acid is the primary precursor for amide coupling reactions (e.g., EDC/HOBt couplings) to attach the oxazole motif to larger pharmacophores.
C-H Acidification (α-Methylene Reactivity)
The methylene group at the 2-position (between the oxazole and the carbonyl) is activated by the electron-withdrawing nature of both the ester and the oxazole ring (C=N bond).
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Reaction: Knoevenagel Condensation.
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Conditions: Aldehyde + Piperidine/Acetic Acid (cat.) + CAS 808737-47-5.
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Product: α,β-unsaturated esters, useful for Michael acceptors in drug design.
Electrophilic Aromatic Substitution (C4 Position)
The C4 position of the oxazole ring is the most electron-rich and susceptible to electrophilic attack (e.g., halogenation, Vilsmeier-Haack formylation), allowing for further functionalization of the heterocyclic core.
Visualization: Reactivity Map
Caption: Divergent synthetic pathways utilizing the ester, alpha-methylene, and oxazole ring C4 position.
Applications in Drug Discovery
The 2-(5-methyloxazol-2-yl)acetate scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for thiazole-acetates or pyridine-acetates.
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Metabolic Enzyme Inhibitors: Derivatives of the hydrolyzed acid are investigated as inhibitors of Monoamine Oxidase B (MAO-B) , a target for Parkinson's disease therapy. The oxazole ring provides rigid spacing and hydrogen-bond acceptor capability (N3).
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Antiviral Research: Oxazole-containing macrocycles have been synthesized using this building block to target viral proteases (e.g., HCV NS3/4A, SARS-CoV-2 Mpro), where the oxazole mimics the peptide bond geometry while resisting enzymatic cleavage.
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Carbonic Anhydrase Inhibitors: The scaffold is used to link sulfonamide "warheads" to hydrophobic tails, improving selectivity for tumor-associated isoforms (CA IX/XII).
Safety & Handling (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[6] |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle within a certified chemical fume hood to avoid inhalation of dust/vapors.
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Spill: Sweep up solids carefully to avoid dust generation; wipe surfaces with acetone followed by soap and water.
References
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BenchChem. Methyl 2-(5-methyloxazol-2-yl)acetate Product Monograph. Retrieved from
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PubChem. Methyl 2-(2-aminooxazol-5-yl)acetate (Analogous Structure Data). National Library of Medicine. Retrieved from
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Beilstein J. Org. Chem. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles. (General Synthetic Methodology). Retrieved from
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ChemicalBook. 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid Synthesis. Retrieved from
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BLD Pharm. 2-(5-Methyloxazol-2-yl)acetic acid (Hydrolysis Product). Retrieved from
